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molecular formula C15H13NO B8719938 1H-Indol-5-ol, 1-(phenylmethyl)- CAS No. 142769-36-6

1H-Indol-5-ol, 1-(phenylmethyl)-

Cat. No. B8719938
M. Wt: 223.27 g/mol
InChI Key: LTNFQIYLCBXXCB-UHFFFAOYSA-N
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Patent
US05733923

Procedure details

5-Methoxy-1H-indole (5.6 g, 21.5 mmol) was reacted with 1.0 g (25 mmol) of 60% sodium hydride and then 3.0 mL (25 mmol) of benzyl bromide by the method described in Example 12, Part D to give crude 5-methoxy-1-(phenylmethyl)-1H-indole. This material was dissolved in 250 mL of methylene chloride, cooled to -5° C., 50 mL of 1M BBr3 /CH2Cl2 added, the cooling bath removed and the mixture stirred for 1.75 hours. Ice water was added and the mixture stirred. The organic layer was separated, washed with saturated NaCl, dried (Na2 SO4), and concentrated at reduced pressure. The residue was chromatographed on silica gel and eluted with 20% ether/hexane→ether to give 870 mg (19% overall yield) of crude 5-hydroxy-1-(phenylmethyl)-1H-indole.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
BBr3 CH2Cl2
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[H-].[Na+].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B(Br)(Br)Br.C(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:7]=[CH:6]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
BBr3 CH2Cl2
Quantity
50 mL
Type
reactant
Smiles
B(Br)(Br)Br.C(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 1.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give crude 5-methoxy-1-(phenylmethyl)-1H-indole
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
ADDITION
Type
ADDITION
Details
Ice water was added
STIRRING
Type
STIRRING
Details
the mixture stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaCl
CUSTOM
Type
CUSTOM
Details
dried (Na2 SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 20% ether/hexane

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
OC=1C=C2C=CN(C2=CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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